![molecular formula C9H7BrN2O B2678883 1-(3-bromophenyl)-1H-pyrazole-3-ol CAS No. 1242331-13-0](/img/structure/B2678883.png)
1-(3-bromophenyl)-1H-pyrazole-3-ol
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Description
1-(3-bromophenyl)-1H-pyrazole-3-ol is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 3-bromo-1-(3-hydroxyphenyl)pyrazole and has a molecular formula of C9H7BrN2O.
Scientific Research Applications
- BH is a synthetic tetrahydroisoquinoline that has been investigated for its anti-arrhythmic effects. Arrhythmias are abnormal heart rhythms, and BH shows promise in managing these conditions . Its pharmacokinetic profile and metabolite identification have been studied in rats, shedding light on its absorption and metabolism .
- BH derivatives have been explored for their anticancer potential. Researchers have synthesized analogs of BH and evaluated their activity against cancer cells. Molecular docking studies and ADME (absorption, distribution, metabolism, and excretion) predictions provide insights into their efficacy and safety .
- Tetrahydroisoquinolines, including BH, exhibit neuroprotective properties. Investigating BH’s impact on neurodegenerative diseases (such as Alzheimer’s or Parkinson’s) could be valuable .
- BH’s chemical structure suggests potential anti-inflammatory effects. Researchers might explore its impact on immune responses, cytokine regulation, and autoimmune diseases .
- Given the prevalence of cardiovascular diseases, BH’s anti-arrhythmic properties could be further investigated. Additionally, its effects on blood pressure, endothelial function, and vascular health warrant exploration .
- Tetrahydroisoquinolines have been linked to metabolic pathways. BH’s potential influence on glucose metabolism, lipid profiles, and insulin sensitivity could be studied .
Anti-Arrhythmia Properties
Cancer Research
Neurological Disorders
Inflammation and Immune Modulation
Cardiovascular Health
Metabolic Disorders
properties
IUPAC Name |
2-(3-bromophenyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-5-4-9(13)11-12/h1-6H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWYWBLHYJXETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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